molecular formula C12H15N3 B13557392 3-(1-Isopropyl-1h-pyrazol-4-yl)aniline

3-(1-Isopropyl-1h-pyrazol-4-yl)aniline

Cat. No.: B13557392
M. Wt: 201.27 g/mol
InChI Key: OPJNLTWJNDCCCO-UHFFFAOYSA-N
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Description

3-(1-Isopropyl-1h-pyrazol-4-yl)aniline is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of an aniline group attached to a pyrazole ring, which is further substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isopropyl-1h-pyrazol-4-yl)aniline typically involves the reaction of an appropriate aniline derivative with a pyrazole precursor. One common method involves the condensation of 4-chloroaniline with 1-isopropyl-1H-pyrazole-4-carbaldehyde under basic conditions, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(1-Isopropyl-1h-pyrazol-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Isopropyl-1h-pyrazol-4-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Isopropyl-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of kinases involved in cancer cell proliferation. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-1H-pyrazol-4-yl)aniline
  • 3-(1-Ethyl-1H-pyrazol-4-yl)aniline
  • 3-(1-Propyl-1H-pyrazol-4-yl)aniline

Uniqueness

3-(1-Isopropyl-1h-pyrazol-4-yl)aniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-(1-propan-2-ylpyrazol-4-yl)aniline

InChI

InChI=1S/C12H15N3/c1-9(2)15-8-11(7-14-15)10-4-3-5-12(13)6-10/h3-9H,13H2,1-2H3

InChI Key

OPJNLTWJNDCCCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2=CC(=CC=C2)N

Origin of Product

United States

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